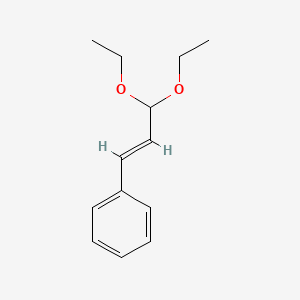

Cinnamaldehyde diethyl acetal

描述

Cinnamaldehyde diethyl acetal, also known as 1,1-diethoxy-3-phenylprop-2-ene, is an organic compound with the molecular formula C13H18O2. It is a colorless to pale yellow liquid with a pleasant, cinnamon-like odor. This compound is primarily used in the fragrance and flavor industry due to its aromatic properties .

准备方法

Synthetic Routes and Reaction Conditions

Cinnamaldehyde diethyl acetal can be synthesized through the acetalization of cinnamaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Protonation of the carbonyl group: The carbonyl group of cinnamaldehyde is protonated by the acid catalyst, making it more electrophilic.

Nucleophilic attack by ethanol: Ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a hemiacetal intermediate.

Formation of the acetal: The hemiacetal intermediate reacts with another molecule of ethanol, resulting in the formation of this compound and water

Industrial Production Methods

Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process involves continuous removal of water to drive the reaction to completion and achieve higher yields. Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid .

化学反应分析

Hydrolysis Reactions

CDEA undergoes acid-catalyzed hydrolysis to regenerate cinnamaldehyde and ethanol. This reaction is critical for controlled release of the parent aldehyde in applications such as polymer degradation or flavor modulation.

Key Conditions and Findings :

-

Catalysts : Hydrolysis proceeds efficiently under acidic conditions using HCl, H₂SO₄, or p-toluenesulfonic acid .

-

Kinetics : Complete hydrolysis occurs within 8 hours at pH 5.0 and 25°C, as demonstrated in studies using deuterated phosphate buffers .

-

Products :

-

Cinnamaldehyde (primary product)

-

Ethanol (byproduct)

-

Mechanistic Insight :

Protonation of the acetal oxygen weakens the C–O bond, facilitating nucleophilic attack by water and subsequent cleavage into cinnamaldehyde and ethanol .

Synthetic Routes:

Notable Features :

-

The acetalization method avoids water removal, simplifying industrial production .

-

Transacetalization with alternative alcohols (e.g., cyclohexane) enables tailored acetal derivatives .

Substitution Reactions

The ethoxy groups in CDEA can participate in nucleophilic substitutions, though documented examples are sparse.

Potential Reagents :

-

Organometallics (e.g., Grignard reagents) : May displace ethoxy groups to form new carbon-carbon bonds.

-

Thiols/Amines : Could replace ethoxy moieties under acidic or basic conditions.

Case Study :

In a related system, β,γ-unsaturated acetals reacted with thiourea to form benzothiazine derivatives via substitution and cyclization . CDEA might exhibit analogous behavior.

Stability and Degradation

CDEA’s stability under non-acidic conditions makes it valuable in polymer chemistry and flavor encapsulation:

Degradation Studies :

-

Polymer Linkages : CDEA-containing poly(ethylene glycol) (PEG) hydrolyzes completely at pH 5.0, releasing cinnamaldehyde .

-

Thermal Stability : Decomposes above 120°C, limiting high-temperature applications .

Comparative Reactivity Table

科学研究应用

Flavoring Agent

CDEA is widely used in the food industry as a flavoring agent due to its sweet and spicy cinnamon-like aroma. It enhances the sensory profile of various food products, including:

- Baked goods : Used to impart a warm cinnamon flavor.

- Confectionery : Enhances flavors in candies and chewing gums.

- Beverages : Adds complexity to soft drinks and alcoholic beverages.

Fragrance Industry

In perfumery, CDEA serves as a key ingredient in creating warm, inviting scents. Its applications include:

- Personal care products : Incorporated into soaps, lotions, and perfumes.

- Household products : Used in air fresheners and scented candles.

Pharmaceutical Applications

Recent studies have explored the potential health benefits of CDEA, particularly its antimicrobial and antioxidant properties. Key findings include:

- Antimicrobial Activity : Research indicates that CDEA exhibits significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii .

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Table 1: Comparison of Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.02% |

| Acinetobacter baumannii | 0.01% |

| Candida albicans | 0.03% |

Table 2: Applications in Food Products

| Product Type | Application |

|---|---|

| Baked Goods | Cinnamon flavor enhancement |

| Confectionery | Flavoring agent in candies |

| Beverages | Flavor enhancer in soft drinks |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that CDEA effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 0.02%. This finding suggests that CDEA could be utilized in developing natural preservatives for food products.

Case Study 2: Flavor Enhancement

In a controlled trial assessing consumer preferences for chewing gum flavors, CDEA was found to prolong flavor retention significantly compared to traditional flavoring agents. Participants reported a more robust cinnamon flavor lasting longer than standard formulations.

作用机制

The mechanism of action of cinnamaldehyde diethyl acetal involves its interaction with various molecular targets and pathways:

Inhibition of NF-κB pathway: It modulates pro-inflammatory mediators, reducing inflammation.

Disruption of bacterial cells: It exhibits antimicrobial properties by disrupting bacterial cell membranes.

Induction of apoptosis: It induces programmed cell death in cancer cells through various signaling pathways

相似化合物的比较

Similar Compounds

Cinnamaldehyde: The parent compound, known for its strong cinnamon odor and similar applications in the fragrance and flavor industry.

Cinnamic acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.

Cinnamyl alcohol: A reduction product of cinnamaldehyde, used in perfumery and as a flavoring agent

Uniqueness

Cinnamaldehyde diethyl acetal is unique due to its stability in alkaline conditions and its ability to act as a protecting group for aldehydes. This makes it valuable in organic synthesis and industrial applications .

生物活性

Cinnamaldehyde diethyl acetal (CDEA) is a derivative of cinnamaldehyde, primarily known for its aromatic properties and potential biological activities. This article explores the biological activity of CDEA, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Additionally, the mechanisms of action and relevant case studies will be discussed.

This compound is synthesized through the reaction of cinnamaldehyde with diethyl acetal, resulting in a compound that retains the aromatic properties of its parent aldehyde while exhibiting distinct chemical behaviors due to the acetal functional group. Its chemical formula is . The acetal group serves as a protecting group for the carbonyl group, allowing selective modifications in organic synthesis .

1. Antimicrobial Properties

CDEA exhibits notable antimicrobial activity against various pathogens. Research indicates that cinnamaldehyde derivatives, including CDEA, possess broad-spectrum antimicrobial effects:

- Bacterial Inhibition : Studies have shown that CDEA can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, cinnamaldehyde has been reported to disrupt microbial membranes and inhibit biofilm formation .

- Fungal Activity : CDEA has demonstrated antifungal properties against strains such as Candida albicans. In vitro studies suggest significant inhibition of biofilm formation at concentrations around 50 μg/mL .

| Pathogen Type | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Moderate | ≥ 200 μg/mL |

| Gram-negative Bacteria | Moderate | ≥ 200 μg/mL |

| Fungi (C. albicans) | High | 50 μg/mL |

2. Antioxidant Properties

CDEA is also recognized for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases:

- Mechanism : The antioxidant activity of CDEA may stem from its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

- Research Findings : In comparative studies, cinnamaldehyde has shown higher antioxidant activity than many synthetic antioxidants, making it a promising candidate for natural antioxidant applications in food and pharmaceuticals .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating various inflammatory pathways:

- Mechanism of Action : CDEA may inhibit the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation . This inhibition can lead to reduced production of pro-inflammatory cytokines.

- Case Studies : Research has indicated that compounds derived from cinnamaldehyde can significantly decrease inflammation markers in animal models .

4. Anticancer Activity

CDEA shows potential as an anticancer agent:

- Cell Proliferation Inhibition : Studies suggest that CDEA can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest .

- Mechanisms : The cytotoxic effects are associated with the disruption of mitochondrial function and induction of oxidative stress within cancer cells .

Case Studies

Several studies have focused on the biological activities of cinnamaldehyde and its derivatives:

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the effectiveness of CDEA against Candida albicans.

- Findings: CDEA demonstrated over 90% inhibition of biofilm formation at specific concentrations, highlighting its potential as an antifungal agent.

-

Anti-inflammatory Mechanism Investigation :

- Objective: To assess the anti-inflammatory effects of CDEA in murine models.

- Findings: Significant reductions in inflammation markers were observed, supporting its use in therapeutic applications for inflammatory diseases.

-

Anticancer Activity Assessment :

- Objective: To explore the cytotoxic effects of CDEA on melanoma cells.

- Findings: Increased ROS levels were correlated with reduced cell viability, indicating potential for cancer treatment strategies.

属性

IUPAC Name |

[(E)-3,3-diethoxyprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKDEWVAUWARRX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C/C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064575, DTXSID20885290 | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25226-98-6, 7148-78-9 | |

| Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25226-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025226986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(3,3-diethoxy-1-propenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, (3,3-DIETHOXY-1-PROPEN-1-YL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5N5N1PGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。